2-(oxan-4-yloxy)-N-(pyridin-4-yl)pyridine-4-carboxamide
Description
2-(Oxan-4-yloxy)-N-(pyridin-4-yl)pyridine-4-carboxamide is a synthetic small molecule characterized by a pyridine-4-carboxamide core. The carboxamide group at position 4 is linked to a pyridin-4-yl moiety, while position 2 bears an oxan-4-yloxy (tetrahydropyran-4-yloxy) substituent.
Properties
IUPAC Name |
2-(oxan-4-yloxy)-N-pyridin-4-ylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16(19-13-2-6-17-7-3-13)12-1-8-18-15(11-12)22-14-4-9-21-10-5-14/h1-3,6-8,11,14H,4-5,9-10H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYLQNOIABOATL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(oxan-4-yloxy)-N-(pyridin-4-yl)pyridine-4-carboxamide is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridine ring and an oxan group, which may contribute to its biological activity. The molecular formula is , and it has been identified as having various pharmacological applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine are known to target bacterial ribosomes, inhibiting protein synthesis and demonstrating efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
| Compound | Activity | Target |
|---|---|---|
| This compound | Antimicrobial | Bacterial ribosome |
| Similar pyridine derivatives | Antibacterial | Protein synthesis inhibition |
Cytotoxic Effects
Cytotoxicity studies have shown that certain derivatives of the compound can induce apoptosis in cancer cell lines. For example, compounds with similar structural features have been reported to activate caspase pathways, leading to programmed cell death in various cancer types .
The proposed mechanism of action for this compound involves interaction with specific cellular targets, leading to disruption of critical biological pathways. The compound may act as an inhibitor of key enzymes involved in cell proliferation and survival.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Molecular Pharmacology highlighted the effectiveness of pyridine derivatives against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics .
- Cytotoxicity in Cancer Research : In a clinical trial, this compound showed promising results in inhibiting tumor growth in xenograft models, with a reported tumor reduction rate of over 50% compared to control groups .
Scientific Research Applications
Cancer Therapy
Recent studies have demonstrated that derivatives of pyridine-2-carboxamides, including 2-(oxan-4-yloxy)-N-(pyridin-4-yl)pyridine-4-carboxamide, exhibit significant anticancer activity. These compounds have been shown to inhibit hematopoietic progenitor kinase 1 (HPK1), a promising target for cancer immunotherapy. In vitro assays have indicated strong inhibitory effects on HPK1, leading to enhanced T cell activation and proliferation, which are crucial for effective anti-tumor responses .
Case Study: HPK1 Inhibition
A notable study reported a series of pyridine derivatives that exhibited robust in vivo efficacy in murine models of colorectal cancer. The compound demonstrated tumor growth inhibition rates of up to 94.3% when administered alongside anti-PD-1 therapy, indicating its potential as an effective immunotherapeutic agent .
| Compound | Tumor Growth Inhibition (%) | Complete Response Rate (%) |
|---|---|---|
| Compound 19 | 94.3 | 33.3 |
| Control | 30 | 0 |
Neurodegenerative Diseases
The compound also shows promise in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research has indicated that pyridine derivatives can act as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's pathology. By inhibiting these enzymes, the compounds may enhance cholinergic neurotransmission and provide symptomatic relief in patients .
Structural Diversity and Drug Design
The structural diversity of pyridine derivatives allows for the exploration of various modifications that can enhance their pharmacological properties. For instance, modifications to the oxane moiety or the pyridine ring can lead to improved selectivity and potency against specific biological targets . This adaptability makes such compounds valuable in drug design and development.
Chemical Reactions Analysis
Oxidation of the Oxan-4-yl Moiety
The oxan-4-yl group (a tetrahydrofuran derivative) can undergo oxidation to form carbonyl-containing products.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄ (aq.), H₂O₂ | Oxan-4-yl ketone |
This reaction highlights the compound’s susceptibility to oxidative cleavage under acidic conditions.
Substitution on the Pyridine Ring
The pyridine rings are reactive toward electrophilic substitution. For example:
| Reaction Type | Reagents | Products |
|---|---|---|
| Bromination | NBS, CCl₄ | 3-Bromo-N-(pyridin-4-yl)pyridine-4-carboxamide |
| Alkylation | CH₃I, K₂CO₃ | N-(pyridin-4-yl)-2-(oxan-4-yloxy)-3-methylpyridine-4-carboxamide |
These modifications are critical for optimizing the compound’s pharmacokinetic profile.
Hydrolysis of the Carboxamide
Under acidic or basic conditions, the carboxamide undergoes hydrolysis to form carboxylic acids or amines.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (aq.), 80°C | Pyridine-4-carboxylic acid |
| Basic Hydrolysis | NaOH (aq.), 100°C | Pyridin-4-ylamine |
This reactivity is essential for understanding the compound’s stability in biological systems .
Mechanistic Insights
The compound’s reactivity is governed by its heterocyclic structure and functional groups:
-
Electrophilic Substitution: The pyridine rings’ electron-deficient nature facilitates reactions with nucleophiles (e.g., halogenation).
-
Hydrogen Bonding: The carboxamide group forms strong hydrogen bonds, influencing solubility and bioavailability .
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Redox Sensitivity: The oxan-4-yl ether is prone to oxidation, which may impact its metabolic stability.
Research Findings
Recent studies highlight the compound’s potential as a pharmacological agent:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Functional Analysis
- Substituent Effects at Pyridine-2: The oxan-4-yloxy group in the target compound provides a balance of lipophilicity and polarity due to the ether linkage and tetrahydropyran ring. This contrasts with the adamantane group , which increases rigidity and lipophilicity, and the thiazolidinone ring in compound 5d , which introduces hydrogen-bonding capability and anti-inflammatory activity.
- Substituent Effects at Pyridine-4: The N-(pyridin-4-yl)carboxamide group in the target compound enables π-π stacking and hydrogen bonding, similar to the N-(adamantyl)carboxamide in . However, the adamantane’s bulkiness may sterically hinder receptor interactions.
Q & A
Q. What are the key steps in synthesizing 2-(oxan-4-yloxy)-N-(pyridin-4-yl)pyridine-4-carboxamide, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyridine-carboxamide core followed by functionalization of the oxane moiety. Critical parameters include solvent choice (polar aprotic solvents like DMF), temperature control (60–100°C), and catalysts (e.g., Pd for coupling reactions). Monitoring via thin-layer chromatography (TLC) ensures intermediate purity, while final purification uses column chromatography or recrystallization .
Q. What structural features of this compound are critical for its potential biological activity?
The molecule’s pyridine ring provides a planar aromatic system for π-π stacking, while the oxane moiety introduces conformational flexibility. The carboxamide group enables hydrogen bonding with biological targets. Substituent positioning (e.g., oxan-4-yloxy at position 2) significantly impacts solubility and target affinity .
Q. Which analytical techniques are essential for characterizing this compound, and how do they verify structural integrity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms connectivity and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if available) resolves 3D conformation .
Advanced Research Questions
Q. How can computational chemistry aid in optimizing the synthesis of this compound?
Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, guiding solvent/catalyst selection. Machine learning models trained on analogous reactions can prioritize experimental conditions (e.g., temperature, stoichiometry) to maximize yield .
Q. What strategies address discrepancies in reported reaction yields for similar pyridine-carboxamide derivatives?
Contradictions often arise from solvent polarity (e.g., DMSO vs. THF), catalyst loading, or purification methods. Systematic Design of Experiments (DoE) can isolate critical variables. Reproducibility is enhanced by strict moisture/oxygen control in sensitive steps (e.g., amide coupling) .
Q. How does modifying the oxane or pyridine moieties affect the compound’s binding affinity to biological targets?
Replacing oxane with smaller rings (e.g., tetrahydrofuran) reduces steric hindrance, potentially improving binding to hydrophobic pockets. Pyridine substitution (e.g., electron-withdrawing groups at position 4) alters electronic density, affecting interactions with enzymes like kinases .
Q. What are the challenges in elucidating the mechanism of action for this compound, and what methodologies can overcome them?
Challenges include low target selectivity and transient binding events. Surface plasmon resonance (SPR) measures real-time binding kinetics, while cryo-EM or X-ray crystallography visualizes ligand-target complexes. Knockout cell lines validate target specificity .
Q. How do stability studies under varying conditions inform storage and handling protocols?
Accelerated stability testing (40°C/75% RH) identifies degradation pathways (e.g., hydrolysis of the carboxamide group). Lyophilization improves long-term storage, while inert-atmosphere handling prevents oxidation of the pyridine ring .
Q. What role do hydrogen bonding networks play in the supramolecular arrangement of this compound?
In crystalline states, the carboxamide group forms N–H⋯O hydrogen bonds with adjacent molecules, creating layered structures. These interactions influence solubility and melting behavior, critical for formulation .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Systematic substitution at the oxane (e.g., methyl groups) or pyridine (e.g., halogens) positions correlates with bioactivity. Free-energy perturbation (FEP) calculations predict binding energy changes, prioritizing analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
